molecular formula C14H19ClN4O4 B3227416 4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acid CAS No. 1261229-52-0

4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acid

Cat. No. B3227416
CAS RN: 1261229-52-0
M. Wt: 342.78 g/mol
InChI Key: MBAXXDAWQXLQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acid, also known as Boc-Pip-Cl-Py-OH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a piperazine derivative and has been extensively studied for its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acidy-OH is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors. For example, 4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acidy-OH has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acidy-OH has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro. 4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acidy-OH has also been shown to have anti-inflammatory activity, which may make it a potential candidate for the treatment of inflammatory diseases. Additionally, 4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acidy-OH has been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acidy-OH has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to using 4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acidy-OH in lab experiments. For example, its solubility in water is relatively low, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acidy-OH. One potential direction is the development of novel bioactive compounds based on 4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acidy-OH. Additionally, further studies are needed to fully understand the mechanism of action of 4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acidy-OH and its potential applications in drug discovery and development. Finally, the development of more efficient synthesis methods for 4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acidy-OH may help to facilitate its use in research.

Scientific Research Applications

4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acidy-OH has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against a range of biological targets, including enzymes and receptors. 4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acidy-OH has been used as a starting material for the synthesis of various bioactive compounds, such as inhibitors of protein kinases and phosphodiesterases. Additionally, 4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acidy-OH has been used as a building block for the synthesis of peptide-based drugs.

properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O4/c1-14(2,3)23-13(22)18-6-7-19(9(8-18)11(20)21)10-4-5-16-12(15)17-10/h4-5,9H,6-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAXXDAWQXLQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122562
Record name 1,3-Piperazinedicarboxylic acid, 4-(2-chloro-4-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acid

CAS RN

1261229-52-0
Record name 1,3-Piperazinedicarboxylic acid, 4-(2-chloro-4-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261229-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperazinedicarboxylic acid, 4-(2-chloro-4-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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